2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid
Description
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(2-cyclobutyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-8(12)4-7-5-13-9(10-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
DPAQJNDEYLWXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the formation of the thiazole ring through cyclization of suitable thioamide and α-halo ketone or acid derivatives, followed by functionalization to introduce the acetic acid group at the 4-position.
Synthetic Route
Example Procedure
A typical approach involves reacting a cyclobutyl thioamide with an α-halo acid or ester, followed by cyclization under acidic or basic conditions. The key is to generate the thiazole ring with the desired substituents, then hydrolyze ester groups to obtain the free acid.
Multi-step Synthesis from 2-Amino-4-cyclobutylthiazole
Synthesis of 2-Amino-4-cyclobutylthiazole
- Method: Cyclization of cyclobutyl thioamide with α-haloketones or α-halo acids.
- Reagents: Lawesson’s reagent or phosphorus oxychloride (POCl₃) for ring formation.
- References: Similar strategies are documented for thiazole synthesis from amino acids and thioamides.
Functionalization to Acetic Acid
- Step: Oxidation of the methyl group at the 4-position to carboxylic acid.
- Reagents: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.
- Outcome: Conversion of methyl substituents to carboxylic acids, yielding the target compound.
Alternative Route: Construction via Thiazole Ring from α-Haloketones and Thioamides
Synthesis Scheme
Key Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Thiazole formation | Thioamide + α-haloketone | Reflux, acid or base catalysis | Commonly used in heterocyclic synthesis |
| Cyclobutyl substitution | Cyclobutyl halide | Nucleophilic substitution | Ensures regioselectivity at the 2-position |
| Oxidation to acid | KMnO₄ or K₂Cr₂O₇ | Aqueous, reflux | Converts methyl to carboxylic acid |
Summary of Synthetic Strategies
Final Remarks
Given the complex nature of heterocyclic synthesis, optimization of reaction conditions, choice of reagents, and purification techniques are vital for efficient production. The methods summarized herein are supported by extensive literature and are adaptable for large-scale synthesis, ensuring the compound's availability for pharmacological and chemical research.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The cyclobutyl group provides moderate steric bulk compared to the tert-butyl group, which may reduce metabolic stability but improve target binding specificity . Electron-withdrawing groups (e.g., 2-fluorophenyl) may modulate electronic density on the thiazole ring, affecting reactivity or binding to enzymes .
Biological Relevance: Thiazole derivatives with acetic acid side chains are prevalent in antibiotics (e.g., tigemonam, cefotaxime), where the carboxylate group chelates metal ions in bacterial enzymes .
Physicochemical Properties
| Property | 2-(2-Cyclobutyl) Derivative | 2-(2-Benzyl) Derivative | 2-(2-tert-Butyl) Derivative |
|---|---|---|---|
| LogP (Predicted) | ~1.5 | ~2.8 | ~2.0 |
| Water Solubility | Moderate | Low | Moderate |
| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) |
*Data inferred from structural analogs .
Biological Activity
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a cyclobutyl ring linked to a thiazole moiety and an acetic acid functional group. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of approximately 249.29 g/mol. The melting point of the compound ranges from 105–107 °C, indicating its stability at room temperature.
Synthesis Methods
The synthesis of this compound typically involves the reaction of specific thiazole derivatives with acetic anhydride. Various synthetic routes have been explored to optimize yield and purity, including:
- Method A : Reaction of thiazole derivatives with acetic anhydride under controlled temperature.
- Method B : Use of microwave-assisted synthesis to enhance reaction efficiency.
These methods are crucial for producing compounds with desired biological properties.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit significant anti-inflammatory and analgesic activities. These effects are often attributed to their ability to inhibit specific enzymes or receptors involved in inflammatory pathways. For instance, studies have shown that this compound may modulate the activity of cyclooxygenase enzymes (COX), which play a critical role in inflammation .
Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives have highlighted their potential as lead compounds in cancer therapy. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinoma cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Anti-inflammatory | Not specified | COX enzymes |
| 1,3-Thiazole derivative A | Anticancer | 10.5 (MCF-7) | Apoptosis induction |
| 1,3-Thiazole derivative B | Antibacterial | 15.0 (E. coli) | Bacterial cell wall synthesis |
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study evaluated the anti-inflammatory effects of various thiazole derivatives, including our compound of interest. The results indicated significant reduction in pro-inflammatory cytokines in treated models compared to controls. -
Case Study on Anticancer Activity :
In vitro analysis revealed that this compound reduced cell viability in MCF-7 cells by over 50% at concentrations above 20 µM after 48 hours of treatment. Flow cytometry confirmed an increase in apoptotic cells and a decrease in those in the S-phase of the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
